(2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
Description
“(2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a synthetic small molecule characterized by a pyrrolidin-1-yl methanone core substituted with a 2,5-dichlorophenyl group and a 5-fluoropyrimidin-2-yloxy moiety. Its molecular formula is C₁₆H₁₂Cl₂FN₃O₂, with a molecular weight of 368.2 g/mol (calculated). The structural backbone consists of a pyrrolidine ring linked via an ether oxygen to a fluorinated pyrimidine heterocycle, while the methanone group connects to a dichlorinated benzene ring. The compound’s SMILES notation is O=C(c1cc(Cl)ccc1Cl)N1CCC(Oc2cnc(F)nc2)C1, highlighting the spatial arrangement of substituents .
Current literature lacks comprehensive physicochemical data (e.g., melting point, solubility, or logP), but its structural features suggest moderate polarity due to the fluorine atom and pyrimidine ring. No direct pharmacological or toxicological data are available in the provided evidence, necessitating reliance on structural analogs for inferring properties.
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FN3O2/c16-9-1-2-13(17)12(5-9)14(22)21-4-3-11(8-21)23-15-19-6-10(18)7-20-15/h1-2,5-7,11H,3-4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQRSTMGWRCROF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core pyrrolidinyl and dichlorophenyl components. These components are then coupled using specific reaction conditions, such as the use of palladium catalysts in cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups, which can be further utilized in subsequent chemical processes.
Scientific Research Applications
(2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Electronic Properties: The target compound’s 5-fluoropyrimidin-2-yloxy group introduces strong electron-withdrawing effects due to fluorine and the pyrimidine ring’s nitrogen atoms.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (368.2 vs. 337.2 for the pyridine analog) reflects the fluoropyrimidine group’s contribution. Fluorine’s inductive effect may slightly increase hydrophilicity, but the dichlorophenyl group likely dominates logP values, favoring lipid bilayer penetration.
Structural Complexity and Bioactivity: Compared to simpler dichlorophenyl-triazole derivatives , the pyrrolidine-pyrimidine scaffold offers conformational flexibility, which may enhance binding to proteins with deep pockets. However, the triazole’s hydrogen-bonding capacity in the ethanone derivative could compensate for structural simplicity.
Synthetic and Analytical Considerations: and highlight the use of FT-IR and UV-Vis spectroscopy to monitor structural changes in chalcone derivatives under varying conditions . While analogous studies are absent for the target compound, its fluoropyrimidine group may exhibit distinct spectral signatures (e.g., C-F stretching at ~1100 cm⁻¹ in IR) compared to non-fluorinated analogs.
Potential Biological Implications: Fluorinated pyrimidines are common in anticancer and antimicrobial agents due to their ability to mimic endogenous nucleotides. The target compound’s fluoropyrimidine moiety may confer similar bioactivity, whereas the pyridine analog might lack this mimicry advantage.
Biological Activity
The compound (2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dichlorophenyl group and a pyrrolidine ring substituted with a fluoropyrimidine moiety. The presence of these functional groups is hypothesized to enhance its interaction with biological targets.
Molecular Formula
- Molecular Weight : 335.19 g/mol
- Chemical Structure :
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Research suggests that the fluoropyrimidine moiety may inhibit nucleic acid synthesis, similar to other fluorinated pyrimidines like 5-fluorouracil, which is known for its role in cancer therapy.
Anticancer Activity
Several studies have focused on the anticancer properties of compounds similar to this compound. For instance, investigations into related fluoropyrimidine compounds have shown significant inhibition of cell proliferation in various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5-Fluorouracil | HT29 (Colon) | 10.0 | Inhibition of RNA/DNA synthesis |
| 5-Fluorouracil | MCF7 (Breast) | 12.5 | Induction of apoptosis |
| (Target Compound) | A549 (Lung) | TBD | TBD |
Note: TBD indicates that specific data for the target compound is yet to be determined.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in nucleotide synthesis. In vitro studies have indicated that it may act as a competitive inhibitor of thymidylate synthase, leading to reduced DNA synthesis in rapidly dividing cells.
Case Studies
-
In vitro Studies on Cancer Cell Lines
- A study assessed the effects of this compound on various human cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutics, suggesting potential for further development.
-
Animal Models
- In vivo studies using murine models demonstrated that administration of the compound resulted in significant tumor regression in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest.
-
Synergistic Effects with Other Agents
- Research indicated that combining this compound with other chemotherapeutics enhanced overall efficacy, suggesting potential for use in combination therapies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2,5-Dichlorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, and how can reaction conditions be optimized?
- Answer : A multistep synthesis approach is typically employed, involving:
- Coupling reactions : The pyrrolidine moiety can be functionalized via nucleophilic substitution or Mitsunobu conditions to introduce the fluoropyrimidinyl-oxy group .
- Methanone formation : Friedel-Crafts acylation or palladium-catalyzed cross-coupling may link the dichlorophenyl group to the pyrrolidine scaffold .
- Optimization : Reflux time, solvent polarity (e.g., methanol for crystallization), and purification via column chromatography are critical for yield improvement. For example, refluxing in aqueous conditions followed by methanol crystallization achieved 69% yield in analogous syntheses .
Q. Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
- Answer : A combination of techniques is essential:
- NMR spectroscopy : H and C NMR identify proton environments and carbon connectivity (e.g., δ 4.75 ppm for CHCl groups in similar structures) .
- IR spectroscopy : Carbonyl stretching frequencies (~1685 cm) confirm methanone formation .
- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 332.0 [M+1]) validates molecular weight .
- X-ray crystallography : Resolves stereochemistry, as demonstrated for dichlorophenyl-pyrazolyl analogs .
Q. How should researchers design initial biological activity assays for this compound?
- Answer : Prioritize assays aligned with structural analogs:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., marine sponge-derived compounds in [3]).
- Antimicrobial activity : Disk diffusion or microdilution against Gram-positive/negative bacteria .
- Anti-inflammatory : COX-2 inhibition assays, given the dichlorophenyl group’s potential bioactivity .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to target proteins?
- Answer :
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). The fluoropyrimidinyl group may engage in halogen bonding .
- QSAR modeling : Correlate substituent effects (e.g., dichloro vs. trifluoromethyl groups) with activity trends from analogs in .
Q. How can contradictory solubility and crystallinity data be resolved?
- Answer :
- Solubility : Test in DMSO, ethanol, and aqueous buffers at varying pH. Dichlorophenyl derivatives often exhibit poor aqueous solubility, requiring co-solvents .
- Crystallinity : Explore recrystallization solvents (e.g., methanol/water mixtures) and analyze polymorphism via differential scanning calorimetry (DSC) .
Q. What role does the fluoropyrimidinyl substituent play in electronic properties and reactivity?
- Answer :
- Electron-withdrawing effects : Fluorine increases electrophilicity, enhancing interactions with biological targets (e.g., hydrogen bonding with enzymes) .
- Metabolic stability : Fluorination often reduces oxidative degradation, as seen in pyrimidine-containing pharmaceuticals .
Q. How can stability studies identify degradation products under physiological conditions?
- Answer :
- Forced degradation : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/basic pH).
- Analytical tools : Use HPLC-MS to detect fragments (e.g., dichlorophenyl acid derivatives, as in ).
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
